molecular formula C11H10N2O2 B13587197 7-(Oxiran-2-ylmethoxy)quinazoline

7-(Oxiran-2-ylmethoxy)quinazoline

Cat. No.: B13587197
M. Wt: 202.21 g/mol
InChI Key: RIHGQIYZEFYAAM-UHFFFAOYSA-N
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Description

7-[(Oxiran-2-yl)methoxy]quinazoline is a heterocyclic compound that features a quinazoline core structure with an epoxide group attached via a methoxy linker. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(oxiran-2-yl)methoxy]quinazoline typically involves the reaction of quinazoline derivatives with epoxide-containing reagents. One common method is the nucleophilic substitution reaction where a quinazoline derivative reacts with an epoxide under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for 7-[(oxiran-2-yl)methoxy]quinazoline may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-[(Oxiran-2-yl)methoxy]quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include diols from oxidation, alcohols from reduction, and various substituted quinazoline derivatives from nucleophilic substitution .

Mechanism of Action

The mechanism of action of 7-[(oxiran-2-yl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. The epoxide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, which is particularly useful in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

  • 4-Aminoquinazoline
  • 6,7-Dimethoxyquinazoline
  • 2-Methylquinazoline

Uniqueness

What sets 7-[(oxiran-2-yl)methoxy]quinazoline apart from these similar compounds is the presence of the epoxide group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This unique feature makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

7-(oxiran-2-ylmethoxy)quinazoline

InChI

InChI=1S/C11H10N2O2/c1-2-9(14-5-10-6-15-10)3-11-8(1)4-12-7-13-11/h1-4,7,10H,5-6H2

InChI Key

RIHGQIYZEFYAAM-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC3=NC=NC=C3C=C2

Origin of Product

United States

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